

# The Pharmacokinetics and Metabolism of Nifekalant: A Technical Guide

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## Compound of Interest

Compound Name: Nifekalant-d4

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## Introduction

Nifekalant is a Class III antiarrhythmic agent utilized in the management of life-threatening ventricular tachyarrhythmias.[1] As a pure potassium channel blocker, it exerts its therapeutic effect by prolonging the cardiac action potential duration and the effective refractory period of myocardial cells.[2][3] A thorough understanding of the pharmacokinetic and metabolic profile of Nifekalant is paramount for its safe and effective clinical application, as well as for guiding further drug development and interaction studies. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Nifekalant, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

## Pharmacokinetics

The pharmacokinetic profile of Nifekalant has been characterized in various preclinical and clinical studies. Following intravenous administration, the plasma concentration of Nifekalant declines in a manner that is best described by a two-compartment model.[4][5]

## Absorption

As Nifekalant is administered intravenously, absorption is complete and instantaneous.

## Distribution

Nifekalant exhibits a relatively small volume of distribution. In healthy volunteers, the volume of the central compartment ( $V_c$ ) has been reported to be 8.27 L, while the volume of the peripheral compartment ( $V_p$ ) is 45.6 L.[\[2\]](#) In rats and dogs, plasma protein binding is approximately 65-70% and 68-80%, respectively.[\[4\]](#)

## Metabolism

The primary route of Nifekalant metabolism is through glucuronide conjugation in the liver.[\[6\]](#) Additionally, other metabolic pathways, including N-dealkylation and nitro reduction, have been suggested.[\[4\]](#) However, the specific enzymes responsible for these transformations, including the UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) isoforms, have not been fully elucidated in the available literature. The unchanged form of Nifekalant is the active moiety.[\[6\]](#)

## Excretion

In rats, approximately 30% of Nifekalant is excreted in the urine and 70% in the feces. In dogs, urinary and fecal excretion account for 46% and 27% of the administered dose, respectively.[\[4\]](#) In humans, the urinary excretion of the unchanged drug is approximately 30%.[\[6\]](#) The population mean clearance (CL) in healthy Chinese volunteers has been determined to be 53.8 L/h.[\[2\]](#)

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Nifekalant obtained from studies in healthy human volunteers and beagle dogs.

Table 1: Pharmacokinetic Parameters of Nifekalant in Healthy Human Volunteers Following Intravenous Administration[\[4\]](#)

Parameter	0.3 mg/kg IV Push	0.4 mg/kg IV Push	0.4 mg/kg/h IV Infusion
C <sub>max</sub> (ng/mL)	230.95 ± 54.02	358.62 ± 73.98	444.30 ± 88.12
T <sub>max</sub> (h)	0.08	0.08	1.60 ± 2.26
AUC <sub>0-t</sub> (ng·h/mL)	193.53 ± 45.19	285.61 ± 46.57	2609.02 ± 498.20
AUC <sub>0-∞</sub> (ng·h/mL)	209.90 ± 48.12	302.44 ± 50.19	2627.33 ± 499.89
t <sub>1/2</sub> (h)	1.55 ± 0.38	1.34 ± 0.19	1.35 ± 0.23
CL (L/kg/h)	1.50 ± 0.35	1.35 ± 0.22	0.32 ± 0.06
V (L/kg)	3.40 ± 1.44	2.60 ± 0.35	0.61 ± 0.15

Table 2: Population Pharmacokinetic Parameters of Nifekalant in Healthy Chinese Volunteers[2]

Parameter	Population Mean Value
Clearance (CL)	53.8 L/h
Central Volume of Distribution (V <sub>c</sub> )	8.27 L
Peripheral Volume of Distribution (V <sub>p</sub> )	45.6 L

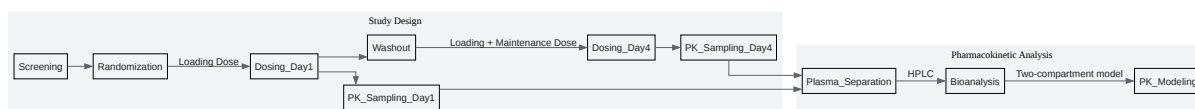
Table 3: Pharmacokinetic Parameters of Nifekalant in Beagle Dogs Following a Single Intravenous Dose of 3.125 mg/kg[7]

Parameter	Mean Value
C <sub>max</sub> (ng/mL)	4532.8 ± 1234.5
T <sub>max</sub> (min)	5
AUC <sub>0-t</sub> (ng·h/mL)	3456.7 ± 876.5
AUC <sub>0-∞</sub> (ng·h/mL)	3567.8 ± 912.3
t <sub>1/2</sub> (h)	1.23 ± 0.34
CL (L/h/kg)	0.89 ± 0.21
V <sub>d</sub> (L/kg)	1.54 ± 0.45

## Experimental Protocols

### Human Pharmacokinetic Study Protocol

A single-center, randomized, double-blind, dose-ascending, placebo-controlled study was conducted in 42 healthy Chinese volunteers.[5] The study involved three dose plans: a loading dose on Day 1 (0.15, 0.3, or 0.5 mg/kg), and a loading dose followed by a maintenance dose (0.2, 0.4, or 0.8 mg/kg/h) on Day 4.[5] Venous blood samples were collected at predetermined time points for pharmacokinetic analysis.[5]



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Caption: Experimental workflow for a human pharmacokinetic study of Nifekalant.

## Bioanalytical Method for Nifekalant Quantification in Human Plasma

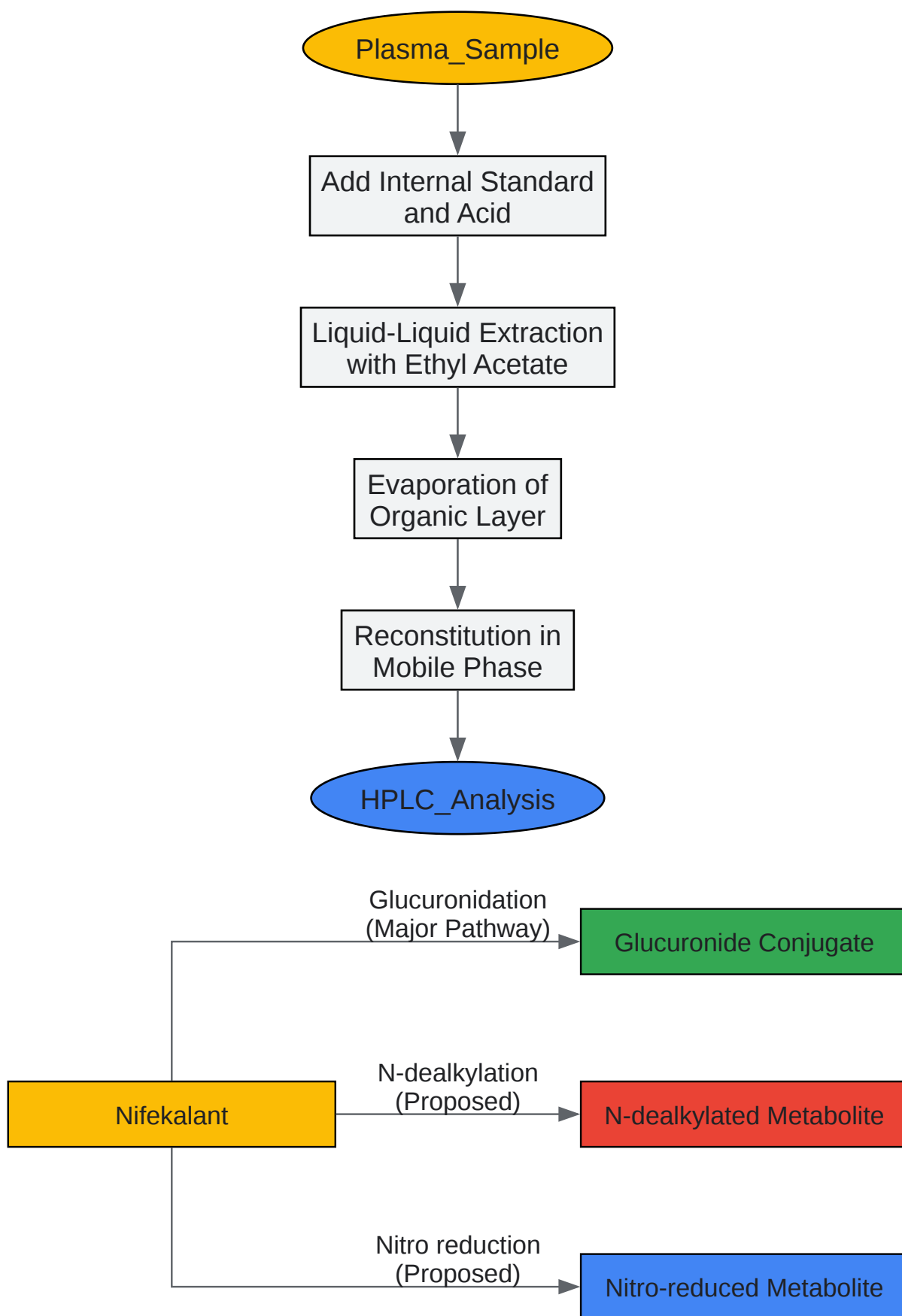
A high-performance liquid chromatography (HPLC) method with UV detection has been validated for the determination of Nifekalant in human plasma.<sup>[4]</sup>

### Sample Preparation:<sup>[4]</sup>

- To 0.5 mL of plasma, add 40 µL of Ornidazole internal standard (10 µg/mL).
- Acidify with 50 µL of 0.1 mol/mL hydrochloric acid.
- Add 4 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 5000 rpm for 5 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject 20 µL into the HPLC system.

### Chromatographic Conditions:<sup>[4]</sup>

- Column: ODS3 (250 mm × 4.6 mm, 5 µm)
- Mobile Phase: Ammonium acetate (0.1 mol/L) : Methanol : Acetonitrile (440:180:180, v/v/v)
- Flow Rate: 1 mL/min
- Detection: UV at 270 nm
- Linear Range: 5-1000 ng/mL
- Lower Limit of Quantification (LLOQ): 5 ng/mL



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